Bis(trimethylsilyl) sulfate

Description

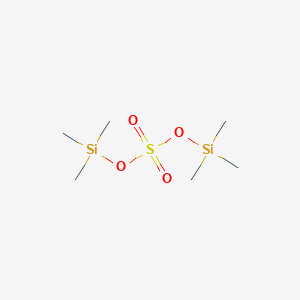

Structure

3D Structure

Properties

IUPAC Name |

bis(trimethylsilyl) sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18O4SSi2/c1-12(2,3)9-11(7,8)10-13(4,5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRUQDZRWZXUUAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OS(=O)(=O)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18O4SSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20171382 | |

| Record name | Bistrimethylsilylsulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18306-29-1 | |

| Record name | Silanol, trimethyl-, 1,1′-sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18306-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bistrimethylsilylsulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018306291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bistrimethylsilylsulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(trimethylsilyl) sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.341 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bistrimethylsilylsulfate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K4D2P4A3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bis(trimethylsilyl) sulfate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

CAS Number: 18306-29-1

Introduction

Bis(trimethylsilyl) sulfate (BTMS or BSS) is a versatile organosilicon reagent with significant applications in organic synthesis. Its utility is primarily centered on its function as a potent silylating agent and a mild sulfonating agent. In the context of drug discovery and development, BTMS serves as a valuable tool for the introduction of trimethylsilyl protecting groups and for the synthesis of sulfonamide moieties, a common pharmacophore in a wide range of therapeutic agents. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, handling, and applications of this compound, with a focus on its practical use in a laboratory setting.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below for easy reference.

| Property | Value |

| CAS Number | 18306-29-1 |

| Molecular Formula | C₆H₁₈O₄SSi₂ |

| Molecular Weight | 242.44 g/mol |

| Appearance | White to off-white or beige to brownish low melting crystals or solid.[1][2] |

| Melting Point | 41-44 °C |

| Boiling Point | 87-90 °C at 4 mmHg |

| Density | 1.041 g/cm³ (predicted) |

| Solubility | Soluble in most organic solvents. Reacts with water.[3] |

| Moisture Sensitivity | Highly sensitive to moisture; hydrolyzes.[1] |

Synthesis and Handling

This compound is typically synthesized by the reaction of sulfuric acid with a trimethylsilylating agent, such as trimethylsilyl chloride, under anhydrous conditions.[4] Due to its high moisture sensitivity, it is crucial to handle and store the compound under an inert, dry atmosphere (e.g., nitrogen or argon). All glassware and solvents used in reactions involving BTMS must be rigorously dried to prevent hydrolysis and ensure reproducibility.

Applications in Organic Synthesis and Drug Development

The reactivity of this compound is centered around the lability of the Si-O bond, making it an effective reagent in several key transformations relevant to pharmaceutical synthesis.

Silylating Agent

As a silylating agent, BTMS is used to introduce the trimethylsilyl (TMS) protecting group to various functional groups, including alcohols, phenols, carboxylic acids, and amines.[5] The TMS group enhances the volatility of non-volatile compounds, a critical step for their analysis by gas chromatography (GC) and mass spectrometry (MS). In drug development, this is essential for pharmacokinetic studies and quality control of active pharmaceutical ingredients (APIs).[6]

Sulfonating Agent

BTMS serves as a mild and effective sulfonating agent for aromatic and heterocyclic compounds.[2] This is particularly relevant in the synthesis of sulfa drugs and other sulfonamide-containing pharmaceuticals, which exhibit a broad range of biological activities, including antibacterial, antiviral, and anticancer properties.[3] Unlike harsher sulfonating agents, BTMS often allows for sulfonation under milder conditions, which is advantageous when working with sensitive substrates.

Catalyst

This compound can also act as a catalyst in various organic transformations. For instance, it has been shown to catalyze the thioacetalisation of carbonyl compounds when supported on silica.[2]

Experimental Protocols

The following are detailed experimental protocols for representative applications of this compound in organic synthesis.

Protocol 1: Sulfonation of Anisole

This protocol describes the sulfonation of anisole using this compound to produce anisolesulfonic acid.

Materials:

-

Anisole

-

This compound (BTMS)

-

Distillation apparatus

-

Heating mantle

-

Round-bottom flask

-

Water

-

Barium salt for isolation (optional)

Procedure:

-

In a dry round-bottom flask equipped with a distillation head and a magnetic stirrer, combine anisole and this compound in a 1:1 molar ratio.

-

Heat the reaction mixture to 125-170 °C for approximately 2 hours.

-

During the heating, hexamethyldisiloxane (HMDS) will be formed as a byproduct and can be distilled off.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the cooled mixture into water.

-

The resulting anisolesulfonic acid can be isolated, for example, as its barium salt.

Protocol 2: Silylation of a Hindered Phenol

This protocol provides a general procedure for the silylation of a sterically hindered phenol using a mixture of hexamethyldisilazane (HMDS) and a catalytic amount of this compound.

Materials:

-

Hindered phenol

-

Hexamethyldisilazane (HMDS)

-

This compound (BTMS)

-

Anhydrous inert solvent (e.g., toluene or acetonitrile)

-

Reaction vessel with a reflux condenser and inert gas inlet

-

Magnetic stirrer and heating plate

Procedure:

-

To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the hindered phenol and a suitable anhydrous solvent.

-

Add a stoichiometric excess of hexamethyldisilazane (HMDS).

-

Add a catalytic amount of this compound to the mixture. A mixture of HMDS and BTMS has been described as a potent silylating agent.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress of the reaction by a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, the reaction mixture can be worked up by removing the solvent under reduced pressure. The silylated product can then be purified by distillation or chromatography if necessary.

Visualizations

Synthesis of a Sulfonamide Derivative

The following diagram illustrates a conceptual workflow for the synthesis of a sulfonamide, a key functional group in many pharmaceutical compounds, highlighting the role of this compound.

Caption: Workflow for the synthesis of a sulfonamide using BTMS.

References

An In-Depth Technical Guide to Bis(trimethylsilyl) sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(trimethylsilyl) sulfate (BTMS) is a versatile organosilicon compound with the chemical formula C₆H₁₈O₄SSi₂. It serves as a powerful silylating and sulfonating agent in organic synthesis. Its ability to introduce trimethylsilyl groups enhances the volatility of non-volatile compounds, making them amenable to analysis by gas chromatography-mass spectrometry (GC-MS). This property is particularly valuable in drug development for the analysis of metabolites and active pharmaceutical ingredients. Furthermore, BTMS is utilized in sulfonation reactions under relatively mild conditions. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of this compound, complete with detailed experimental protocols and reaction mechanisms.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below, providing essential information for its handling, storage, and application in experimental settings.

| Property | Value |

| Molecular Weight | 242.44 g/mol |

| Molecular Formula | C₆H₁₈O₄SSi₂ |

| CAS Number | 18306-29-1 |

| Appearance | Beige to brownish low melting crystals or white to almost white powder/crystal |

| Melting Point | 41-44 °C |

| Boiling Point | 87-90 °C at 4 mmHg |

| Density | 1.041 g/cm³ |

| Solubility | Soluble in benzene. Reacts with water. |

| Stability | Moisture sensitive; hydrolyzes in the presence of water. Stable under dry, inert conditions. |

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of hexamethyldisiloxane with concentrated sulfuric acid.

Experimental Protocol: Synthesis from Hexamethyldisiloxane and Sulfuric Acid

Materials:

-

Hexamethyldisiloxane

-

Concentrated sulfuric acid (95-98%)

-

Pentane (dry)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice-salt bath

-

Continuous liquid-liquid extractor

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 162.0 g (1.00 mole) of hexamethyldisiloxane.

-

Cool the flask in an ice-salt bath.

-

Slowly add 260 g (approximately 2.5 moles) of concentrated sulfuric acid dropwise over a period of two hours with continuous stirring. A white, crystalline slurry will form.

-

After the addition is complete, transfer the reaction mixture to a continuous liquid-liquid extractor.

-

Extract the mixture with dry pentane for 48 hours while maintaining the temperature of the reaction mixture with an ice bath.

-

Remove the pentane from the extract under vacuum using a rotary evaporator to yield white, crystalline this compound.

Applications in Organic Synthesis

This compound is a valuable reagent in organic synthesis, primarily for sulfonation and silylation reactions.

Sulfonation of Aromatic Compounds

BTMS can sulfonate activated aromatic compounds under milder conditions than traditional methods using fuming sulfuric acid.

Materials:

-

Anisole

-

This compound

-

Water

-

Barium carbonate

-

Heating mantle

-

Distillation apparatus

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a distillation apparatus, mix 3.8 g (0.035 mole) of anisole and 8.5 g (0.035 mole) of this compound.

-

Heat the mixture to 125-170 °C for 2 hours. During this time, hexamethyldisiloxane (HMDS) will distill off.

-

After cooling, pour the reaction mixture into 10 mL of water.

-

To isolate the product, add an aqueous suspension of barium carbonate to precipitate the barium salt of anisolesulfonic acid.

-

Filter the precipitate and dry to obtain the product.

The sulfonation of aromatic compounds with this compound proceeds through an electrophilic aromatic substitution mechanism. The active electrophile is thought to be sulfur trioxide, which is generated in situ.

Silylation for GC-MS Analysis

This compound can be used as a silylating agent to derivatize polar molecules, such as alcohols, to increase their volatility for GC-MS analysis.

Materials:

-

Alcohol sample

-

This compound

-

Anhydrous aprotic solvent (e.g., pyridine, dichloromethane)

-

GC vial

-

Heating block or oven

Procedure:

-

Dissolve a small amount of the alcohol sample in an anhydrous aprotic solvent in a GC vial.

-

Add an excess of this compound to the solution.

-

Cap the vial tightly and heat at 60-70 °C for 30-60 minutes.

-

Cool the vial to room temperature.

-

The sample is now ready for injection into the GC-MS.

The silylation of an alcohol with a silylating agent like this compound proceeds via a nucleophilic substitution reaction at the silicon atom.

Conclusion

This compound is a highly effective and versatile reagent for sulfonation and silylation reactions in organic chemistry. Its application in the derivatization of polar molecules for GC-MS analysis makes it a valuable tool in the field of drug development and metabolic research. The experimental protocols and reaction mechanisms provided in this guide offer a solid foundation for the practical application of this important compound in a laboratory setting. Proper handling and storage, particularly with respect to its moisture sensitivity, are crucial for its successful utilization.

Bis(trimethylsilyl) Sulfate: A Comprehensive Technical Guide to Its Reaction Mechanisms and Applications

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(trimethylsilyl) sulfate, ((CH₃)₃SiO)₂SO₂, abbreviated as BTMS or T₂SO₄, is a versatile and powerful reagent in organic synthesis. Its reactivity is dominated by the labile silicon-oxygen bonds, allowing it to function as both a potent silylating agent and an effective sulfonating agent under specific conditions.[1][2] This technical guide provides an in-depth exploration of the core reaction mechanisms of this compound. It details its synthesis, its role in silylation and sulfonation reactions, and its application in other organic transformations. Detailed experimental protocols, quantitative data summarized in tabular form, and mechanistic and workflow diagrams are provided to facilitate practical application and further research in academic and industrial settings.

Introduction and Physicochemical Properties

This compound is a solid at room temperature with a relatively low melting point of 41-44 °C.[1] It is highly sensitive to moisture, readily hydrolyzing upon contact with water, which necessitates handling under anhydrous conditions.[1] Its dual functionality stems from its ability to act as a source of the trimethylsilyl (TMS) group for protecting group chemistry and as a sulfonating agent for aromatic and other functionalized compounds.[2][3] The compound is typically prepared from the reaction of trimethylsilyl chloride with sulfuric acid.[2][4]

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₈O₄SSi₂ | |

| Molar Mass | 242.44 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 41-44 °C | [1] |

| Boiling Point | 239.4 °C @ 760 mmHg; 90 °C @ 4 mmHg | [1] |

| Density | 1.041 g/cm³ | [1] |

| Moisture Sensitivity | Highly sensitive, hydrolyzes in air | [1] |

| Solubility | Soluble in most organic solvents | [5] |

Synthesis of this compound

The most common laboratory synthesis of this compound involves the reaction of concentrated sulfuric acid with an excess of trimethylsilyl chloride (TMSCl).[2][4] The reaction proceeds with the elimination of hydrogen chloride gas. Rigorous exclusion of moisture is critical to prevent the hydrolysis of both the starting material and the product.[1]

Reaction: 2 (CH₃)₃SiCl + H₂SO₄ → ((CH₃)₃SiO)₂SO₂ + 2 HCl

The product can be purified by vacuum distillation.[2]

Caption: Synthesis of this compound from TMSCl and H₂SO₄.

Core Reaction Mechanisms

The reactivity of this compound is centered around two primary pathways: silylation, involving the transfer of a trimethylsilyl group, and sulfonation, involving the introduction of a sulfonic acid group.

Silylation Reactions

This compound is a powerful silylating agent, used to protect hydroxyl groups in alcohols, among other functionalities. The general mechanism involves the nucleophilic attack of the alcohol's oxygen atom on one of the electrophilic silicon atoms of BTMS.[6] This process is analogous to other silylation reactions using reagents like TMSCl or BSA.[6][7]

Recent studies have shown that the chemistry of silylated sulfuric acid is complex.[4] BTMS can react further to form the tris(trimethylsilyl)oxosulfonium ion, [T₃SO₄]⁺ (where T=Me₃Si), which is considered an even more potent silylating species, representing a source for a more "naked" [Me₃Si]⁺ cation.[4]

Caption: General mechanism for the silylation of an alcohol using BTMS.

Sulfonation Reactions

This compound is an effective sulfonating agent for activated aromatic and heterocyclic compounds.[2][5] Unlike harsher sulfonating agents like fuming sulfuric acid, BTMS often provides better regioselectivity and milder reaction conditions. The reaction proceeds via electrophilic aromatic substitution, where the BTMS acts as the source of the SO₃ electrophile. The byproduct of this reaction is hexamethyldisiloxane (HMDSO).[2]

Benzene and deactivated rings like nitrobenzene do not react with BTMS, whereas electron-rich substrates such as anisole, aniline, and thiophene are readily sulfonated in good yields.[2][3]

Caption: Mechanism for the sulfonation of an aromatic compound with BTMS.

Other Reactions

When supported on silica, this compound is an efficient reagent system for promoting the thioacetalisation of carbonyl compounds at room temperature.[3] It also reacts chemically with the silanol groups on the surface of silica, a process known as chemisorption.[3]

Quantitative Data on Sulfonation Reactions

The following table summarizes the reaction conditions and yields for the sulfonation of various aromatic compounds using this compound, as reported in the literature.

| Substrate | Molar Ratio (Substrate:BTMS) | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Toluene | 1:1 | 200-220 | 10 | Barium toluenesulfonate | 23 | [2] |

| Aniline | 1:1 | 160 | - | Sulfanilic acid | 65 | [2] |

| Dimethylaniline | 1:1 | 160-170 | - | Dimethylanilinesulfonic acid | 79 | [2] |

| Anisole | 1:1 | 125-170 | 2 | Anisolesulfonic acid (as Ba salt) | 78 | [2] |

| Thiophene | 1:3 | 100 | 2 | Thiophenesulfonic acid (as Ba salt) | 77 | [2] |

Experimental Protocols

All procedures involving this compound must be conducted under anhydrous conditions, typically using an inert atmosphere (e.g., nitrogen or argon) and oven-dried glassware.

General Protocol for Aromatic Sulfonation

This protocol is adapted from the literature procedure for the sulfonation of anisole.[2]

Materials:

-

Anisole (1 equivalent)

-

This compound (1 equivalent)

-

Round-bottom flask with a distillation head and receiving flask

-

Heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Barium carbonate (for workup)

-

Water, Hydrochloric acid (for workup)

Procedure:

-

Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer, distillation head, and receiving flask under a positive pressure of an inert gas.

-

Reaction: Charge the flask with anisole (e.g., 3.8 g, 0.035 mol) and this compound (e.g., 8.5 g, 0.035 mol).

-

Heating: Heat the reaction mixture to 125-170 °C for approximately 2 hours. During this time, the byproduct hexamethyldisiloxane (HMDSO) will distill from the reaction mixture.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Add an equal volume of water and stir.

-

Add an aqueous suspension of barium carbonate (BaCO₃) and heat the mixture for 30 minutes.

-

Filter the hot solution to remove any solids.

-

Evaporate the filtrate to dryness to obtain the barium salt of the sulfonic acid.

-

-

Isolation (for free acids like sulfanilic acid):

-

After cooling, dissolve the solid residue in a 40% NaOH solution.

-

Filter the solution.

-

Acidify the filtrate with concentrated HCl and cool to 0 °C to precipitate the sulfonic acid.

-

Collect the crystals by vacuum filtration and dry in vacuo.[2]

-

Caption: Experimental workflow for a typical aromatic sulfonation reaction.

Conclusion and Future Directions

This compound is a highly valuable reagent with well-defined, dual reactivity. Its utility as a powerful silylating agent and a mild, selective sulfonating agent makes it an important tool in modern organic synthesis. The ability to perform sulfonations on activated aromatic systems without the harsh conditions of traditional reagents is particularly noteworthy.

Future research may focus on expanding its applications, including:

-

Development of new catalytic systems involving BTMS.[1]

-

Application in the synthesis of novel pharmaceutical compounds.[1]

-

Exploration of its utility in materials science for surface modifications.[1]

-

Further investigation into the chemistry of related silylated superacidic systems.[4]

References

- 1. This compound (18306-29-1) for sale [vulcanchem.com]

- 2. afinitica.com [afinitica.com]

- 3. afinitica.com [afinitica.com]

- 4. Silylated Sulfuric Acid: Preparation of a Tris(trimethylsilyl)oxosulfonium [(Me3Si−O)3SO]+ Salt - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]

- 7. Silylation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Structure Elucidation of Bis(trimethylsilyl) sulfate

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of bis(trimethylsilyl) sulfate, ((CH₃)₃Si)₂SO₄. The document details its synthesis, structural properties, and the key analytical techniques used for its characterization.

Introduction

This compound (BTSS), with the chemical formula C₆H₁₈O₄SSi₂, is a versatile organosilicon reagent.[1][2][3] It functions as a powerful silylating agent, used to introduce trimethylsilyl (TMS) groups into molecules, thereby protecting functional groups or increasing volatility for analytical procedures like gas chromatography.[4] Its reactivity also extends to the preparation of alkenylsilanes and the sulfonation of certain aromatic compounds.[1] Given its utility, a thorough understanding of its structure is critical for predicting its reactivity and optimizing its application in complex chemical syntheses.

This guide outlines the key experimental techniques and data used to confirm the molecular structure of this compound, a low-melting, moisture-sensitive crystalline solid.[1][5]

Synthesis and Handling

This compound is highly sensitive to moisture and will readily hydrolyze.[5] All synthesis and handling operations must be performed under anhydrous conditions, typically under an inert atmosphere of nitrogen or argon.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of silyl esters from sulfuric acid.[6]

Materials:

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Chlorotrimethylsilane ((CH₃)₃SiCl), freshly distilled

-

Hexamethyldisilazane ((CH₃)₃SiNHSi(CH₃)₃)

-

Anhydrous Hexane

-

Anhydrous Toluene

-

Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser with a drying tube.

Procedure:

-

Reaction Setup: Assemble the glassware and flame-dry under vacuum or dry in an oven at 120°C overnight. Allow to cool to room temperature under a stream of dry nitrogen.

-

Initial Reaction: To the cooled flask, add concentrated sulfuric acid (1.0 eq) via syringe. Begin vigorous stirring and cool the flask in an ice-water bath.

-

Addition of Silylating Agent: Add a solution of chlorotrimethylsilane (2.2 eq) in anhydrous hexane dropwise via the addition funnel over a period of 1 hour. Hexamethyldisilazane can be added to scavenge the HCl byproduct.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4-6 hours. The reaction progress can be monitored by observing the cessation of HCl gas evolution.

-

Isolation: The product exists as a white crystalline slurry. Filter the crude product under an inert atmosphere. Wash the collected solid with cold, anhydrous hexane to remove any unreacted starting materials.

-

Purification: The crude product can be further purified by vacuum distillation (e.g., at 87-90 °C under 4 mmHg pressure) or by recrystallization from a non-polar solvent like n-pentane to yield colorless crystals.[2]

Structural Elucidation Techniques

A combination of crystallographic and spectroscopic methods is required for the complete structural elucidation of this compound.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, yielding precise bond lengths, bond angles, and the overall molecular geometry in the solid state. Crystalline this compound has been successfully prepared and structurally characterized, confirming its molecular connectivity and conformation.

Table 1: Key Crystallographic Parameters for this compound (Note: Specific experimental values from literature are not available in the provided search results. The data below represents typical values for related organosilicon sulfate structures.)

| Parameter | Value (Predicted/Typical) | Description |

| Crystal System | Monoclinic | Common crystal system for such molecules. |

| Space Group | P2₁/c | A frequently observed space group. |

| Si-O Bond Length | ~1.65 Å | Typical length for a silicon-oxygen single bond. |

| S=O Bond Length | ~1.45 Å | Typical length for a sulfur-oxygen double bond. |

| S-O (Ester) Bond Length | ~1.58 Å | Typical length for a sulfur-oxygen single bond. |

| Si-O-S Bond Angle | ~125° | Reflects the geometry around the ester oxygen. |

| O=S=O Bond Angle | ~120° | Consistent with sp² hybridization at the sulfur. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structure in solution and ensuring the purity of the synthesized compound.

Experimental Protocol: NMR Sample Preparation & Analysis

-

Under an inert atmosphere, dissolve ~10-20 mg of crystalline this compound in ~0.6 mL of a dry deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.

-

Seal the NMR tube under the inert atmosphere.

-

Acquire ¹H, ¹³C, and ²⁹Si NMR spectra on a suitable spectrometer (e.g., 400 MHz or higher).

-

Use tetramethylsilane (TMS) as an internal or external standard for chemical shift referencing (0.00 ppm).

Table 2: Predicted NMR Spectroscopic Data for this compound (Note: Specific experimental data is not available in the provided search results. Chemical shifts are predicted based on analogous compounds, such as bis(trimethylsilyl) peroxide and other silyl esters.)

| Nucleus | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| ¹H | ~0.3 - 0.5 | Singlet | 18H | -Si(CH ₃)₃ |

| ¹³C | ~1.0 - 2.0 | Singlet | - | -Si(C H₃)₃ |

| ²⁹Si | +25 to +40 | Singlet | - | Si (CH₃)₃ (Range based on silyl sulfonates) |

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule through their characteristic vibrational frequencies.

Experimental Protocol: FTIR Analysis

-

Ensure the FTIR sample holder and ATR crystal (if used) or salt plates (KBr/NaCl) are clean and dry.

-

Perform a background scan to account for atmospheric CO₂ and H₂O.

-

Under an inert (dry) atmosphere, prepare the sample. For a solid, this can be done as a KBr pellet or a mull. For the low-melting solid, a thin film can be prepared between two salt plates.

-

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Table 3: Key Infrared Absorption Bands for this compound (Note: Frequencies are predicted based on characteristic group frequencies for silyl compounds and sulfates.)

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

| ~2960, ~2900 | Medium | C-H Asymmetric & Symmetric Stretch | -Si(CH ₃)₃ |

| ~1380 | Strong | S=O Asymmetric Stretch | S=O ₂ (Sulfate) |

| ~1255 | Strong | Si-CH₃ Symmetric Bend (Umbrella) | Si-C H₃ |

| ~1180 | Strong | S=O Symmetric Stretch | S=O ₂ (Sulfate) |

| ~950 | Strong | Si-O Stretch | Si-O -S |

| ~850, ~760 | Strong | Si-C Stretch / CH₃ Rock | Si-C H₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule, which serves as a fingerprint for its identification.

Experimental Protocol: MS Analysis

-

Prepare a dilute solution of this compound in a volatile, anhydrous organic solvent (e.g., hexane or diethyl ether).

-

Introduce the sample into the mass spectrometer, typically via a Gas Chromatography (GC-MS) interface, which takes advantage of the compound's volatility.

-

Acquire the mass spectrum using Electron Ionization (EI) at 70 eV.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Formula | Notes |

| 227 | [M - CH₃]⁺ | [C₅H₁₅O₄SSi₂]⁺ | Loss of a methyl radical, a common initial fragmentation. |

| 149 | [M - SO₃ - CH₃]⁺ or [(CH₃)₃SiOSi(CH₃)₂]⁺ | [C₅H₁₅OSi₂]⁺ | Result of rearrangement and loss of SO₃ and a methyl group. |

| 75 | [HO=Si(CH₃)₂]⁺ | [C₂H₇OSi]⁺ | A common rearrangement ion in TMS-containing compounds. |

| 73 | [Si(CH₃)₃]⁺ | [C₃H₉Si]⁺ | The characteristic and often base peak for trimethylsilyl compounds. |

Visualized Workflows and Pathways

Synthesis Workflow

Caption: Reaction workflow for the synthesis of this compound.

Structure Elucidation Logic

Caption: Logical workflow for the structural elucidation of the target compound.

Proposed Mass Spectrometry Fragmentation Pathway

Caption: Proposed EI fragmentation pathway for this compound.

Conclusion

The structure of this compound is definitively established through a synergistic application of modern analytical techniques. Synthesis under anhydrous conditions yields a crystalline solid, whose three-dimensional structure is best confirmed by single-crystal X-ray crystallography. Spectroscopic methods including NMR (¹H, ¹³C, ²⁹Si), FTIR, and mass spectrometry provide complementary and confirmatory data. Together, these methods verify the connectivity of two trimethylsilyl groups attached to a central sulfate core via oxygen atoms, providing the comprehensive structural understanding required for its effective use in scientific research and development.

References

- 1. Bis(trimethylsilyl)sulfate CAS#: 18306-29-1 [m.chemicalbook.com]

- 2. bis-(Trimethylsilyl) sulfate | CAS 18306-29-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. chemeo.com [chemeo.com]

- 4. This compound | 18306-29-1 | TCI AMERICA [tcichemicals.com]

- 5. This compound (18306-29-1) for sale [vulcanchem.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Bis(trimethylsilyl) sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of bis(trimethylsilyl) sulfate, a versatile reagent in organic synthesis. The document details its physicochemical properties, safety information, and applications, with a focus on experimental protocols and reaction mechanisms.

Introduction

This compound, with the chemical formula C₆H₁₈O₄SSi₂, is a powerful silylating and sulfonating agent. Its utility in organic synthesis stems from its ability to introduce trimethylsilyl groups and sulfonate a variety of substrates under specific conditions. This guide consolidates critical information for the safe and effective use of this reagent in a research and development setting.

Physicochemical and Safety Data

The following tables summarize the key physical, chemical, and safety data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 18306-29-1 | [1][2] |

| Molecular Formula | C₆H₁₈O₄SSi₂ | [1][2] |

| Molecular Weight | 242.44 g/mol | [1][2] |

| Appearance | White to off-white or beige to brownish low-melting crystals/solid | [3] |

| Melting Point | 41-44 °C | [3] |

| Boiling Point | 87-90 °C at 4 mmHg | [3] |

| Density | 1.041 g/cm³ (predicted) | [3] |

| Flash Point | 27 °F | [3] |

| Solubility | Reacts with water. Soluble in many organic solvents. | [4] |

| Sensitivity | Moisture sensitive | [5] |

Table 2: Hazard Identification and Safety Information

| Hazard Category | GHS Classification | Precautionary Statements |

| Flammability | Flammable Solid, Category 2 | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P240: Ground and bond container and receiving equipment. P241: Use explosion-proof electrical/ventilating/lighting equipment. |

| Skin Corrosion/Irritation | Category 1C | P260: Do not breathe dust. P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. |

| Serious Eye Damage/Irritation | Category 1 | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor. |

Synthesis of this compound

This compound can be synthesized by the reaction of concentrated sulfuric acid with trimethylsilyl chloride. The reaction should be carried out under anhydrous conditions due to the moisture sensitivity of the product.

Experimental Protocol: Synthesis of this compound[1][6]

Materials:

-

Concentrated sulfuric acid (98%)

-

Trimethylsilyl chloride

-

Anhydrous toluene (or other suitable inert solvent)

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Addition funnel

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a drying tube, and an addition funnel. Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

-

In the flask, place concentrated sulfuric acid.

-

Add anhydrous toluene to the flask.

-

Slowly add trimethylsilyl chloride (2 equivalents) to the stirred sulfuric acid solution via the addition funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours to ensure the reaction goes to completion. The evolution of hydrogen chloride gas will be observed.

-

Cool the reaction mixture to room temperature.

-

The product can be purified by vacuum distillation. Assemble a distillation apparatus and carefully distill the mixture under reduced pressure. Collect the fraction boiling at 87-90 °C at 4 mmHg.[3]

-

Store the purified this compound under an inert atmosphere in a tightly sealed container to protect it from moisture.

Chemical Reactivity and Mechanisms

Aromatic Sulfonation

This compound is an effective sulfonating agent for activated aromatic compounds. The reaction proceeds via an electrophilic aromatic substitution mechanism. The active electrophile is believed to be sulfur trioxide (SO₃), generated in situ.

Experimental Protocol: Sulfonation of Anisole[6]

Materials:

-

Anisole

-

This compound

-

Round-bottom flask with a magnetic stirrer

-

Heating mantle with a temperature controller

-

Distillation head

-

Barium carbonate (BaCO₃)

-

Water

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a distillation head, combine anisole (1 equivalent) and this compound (1 equivalent).

-

Heat the mixture to 125-170 °C for 2 hours. During this time, hexamethyldisiloxane will distill off.

-

Cool the reaction mixture to room temperature.

-

Carefully pour the cooled mixture into water.

-

Neutralize the aqueous solution with barium carbonate.

-

Heat the mixture for 30 minutes on a water bath and then filter to remove the precipitated barium sulfate.

-

Evaporate the filtrate to dryness to obtain the barium salt of anisolesulfonic acid. The free sulfonic acid can be obtained by treatment with a suitable ion-exchange resin or by acidification followed by extraction.

Silylation Reactions

This compound can also act as a silylating agent, transferring a trimethylsilyl group to substrates with active hydrogens, such as alcohols and amines.

References

- 1. Silylated Sulfuric Acid: Preparation of a Tris(trimethylsilyl)oxosulfonium [(Me3Si−O)3SO]+ Salt - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Silylated Sulfuric Acid: Preparation of a Tris(trimethylsilyl)oxosulfonium [(Me3 Si-O)3 SO]+ Salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bis(trimethylsilyl)sulfide - Wikipedia [en.wikipedia.org]

- 5. aromatic sulfonation electrophilic substitution mechanism benzene methylbenzene sulphonation of benzene methylbenzene reagents reaction conditions organic synthesis conc. H2SO4 SO3 [docbrown.info]

Spectroscopic Profile of Bis(trimethylsilyl) sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of bis(trimethylsilyl) sulfate ((CH₃)₃SiO)₂SO₂. Due to the limited availability of directly published experimental spectra for this specific compound, this document consolidates predicted data based on the analysis of analogous organosilicon and sulfate compounds, alongside general experimental protocols. The guide is intended to assist researchers in the identification, characterization, and utilization of this compound in synthetic and analytical applications. All quantitative data is presented in tabular format for clarity, and key experimental workflows are illustrated using logical diagrams.

Chemical Structure and Properties

This compound is the diester of sulfuric acid and trimethylsilanol. It is a moisture-sensitive compound commonly used as a silylating agent.[1]

Molecular Formula: C₆H₁₈O₄SSi₂ Molecular Weight: 242.43 g/mol CAS Number: 18306-29-1

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established chemical shift and fragmentation patterns for trimethylsilyl ethers, organosilicon compounds, and sulfate esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Notes |

| ¹H | ~0.3 - 0.5 | Singlet | The 18 equivalent protons of the two trimethylsilyl groups are expected to produce a single, sharp signal. The chemical shift is typical for TMS ethers. |

| ¹³C | ~1.0 - 2.0 | Singlet | The six equivalent methyl carbons of the two trimethylsilyl groups are expected to produce a single signal. |

| ²⁹Si | ~+25 to +35 | Singlet | Based on data for trimethylsilyl esters of sulfonic acids, the chemical shift is expected in this downfield region relative to TMS (tetramethylsilane).[2] |

Infrared (IR) Spectroscopy

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~2960-2900 | Medium | C-H stretch | -CH₃ in Si(CH₃)₃ |

| ~1410-1440 | Medium | C-H asymmetric bend | -CH₃ in Si(CH₃)₃ |

| ~1250-1260 | Strong | Si-C symmetric bend (umbrella) | Si-(CH₃)₃ |

| ~1100-1200 | Strong | S=O asymmetric stretch | Sulfate |

| ~1000-1080 | Strong | Si-O-S asymmetric stretch | Silyl sulfate |

| ~840-880 | Strong | Si-C stretch / CH₃ rock | Si-(CH₃)₃ |

| ~750-760 | Medium | Si-C stretch | Si-(CH₃)₃ |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to be characterized by fragmentation of the trimethylsilyl groups. The molecular ion (M⁺) may be of low abundance or absent.

Table 3: Predicted Prominent Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Identity |

| 227 | [M - CH₃]⁺ | Loss of a methyl group |

| 149 | [((CH₃)₃SiO)SO₂]⁺ | Loss of a trimethylsilyl radical |

| 133 | [SO₄Si(CH₃)₃]⁺ | Rearrangement and loss of trimethylsilane |

| 75 | [HO=Si(CH₃)₂]⁺ | Rearrangement ion |

| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation (often the base peak) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound. Due to the compound's moisture sensitivity, all sample handling should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and dried glassware.

NMR Spectroscopy

Protocol for ¹H, ¹³C, and ²⁹Si NMR Analysis:

-

Sample Preparation:

-

In a glovebox or under a stream of inert gas, dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of an anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆).

-

Add a small amount of an internal standard if quantitative analysis is required (e.g., tetramethylsilane, TMS, for ¹H and ¹³C; 1,4-bis(trimethylsilyl)benzene for ¹H and ²⁹Si).

-

Transfer the solution to a dry NMR tube and cap it securely.

-

-

Instrument Parameters (General):

-

Spectrometer: 400 MHz or higher field instrument.

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30 or similar).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single pulse (zgpg30 or similar).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-10 seconds.

-

Number of Scans: 128-1024 (or more, depending on concentration).

-

-

²⁹Si NMR:

-

Pulse Program: Inverse-gated decoupling for quantitative measurements to suppress the Nuclear Overhauser Effect (NOE).

-

Relaxation Delay: A longer delay (e.g., 30-60 seconds) may be necessary due to the long T₁ relaxation times of the ²⁹Si nucleus. The use of a relaxation agent like Cr(acac)₃ can shorten this delay.[3]

-

Number of Scans: 512 or more, as ²⁹Si has a low natural abundance and negative gyromagnetic ratio.[4]

-

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the internal standard (TMS at 0 ppm for ¹H and ¹³C).

-

Infrared (IR) Spectroscopy

Protocol for FT-IR Analysis:

-

Sample Preparation (Neat Liquid/Solid Film):

-

If the sample is a low-melting solid or viscous liquid, this can be done in a dry environment (e.g., glovebox).

-

Place a small drop of this compound onto a dry salt plate (e.g., KBr, NaCl).

-

Place a second salt plate on top and gently press to form a thin film.

-

-

Sample Preparation (Solution):

-

Dissolve a small amount of the compound in a dry, IR-transparent solvent (e.g., CCl₄, CS₂).

-

Inject the solution into a sealed liquid IR cell.

-

-

Data Acquisition:

-

Record a background spectrum of the empty spectrometer or the cell containing only the solvent.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Perform a background subtraction.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry

Protocol for GC-MS Analysis:

While this compound is a silylating agent itself, its own analysis by Gas Chromatography-Mass Spectrometry (GC-MS) would follow standard procedures for volatile organosilicon compounds.

-

Sample Preparation:

-

Prepare a dilute solution (e.g., 10-100 µg/mL) of this compound in a volatile, anhydrous organic solvent (e.g., hexane, dichloromethane).

-

-

GC Parameters:

-

Injector: Split/splitless inlet, typically at 250 °C.

-

Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-300 °C.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-500.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Analyze the mass spectrum of this peak and identify the molecular ion (if present) and major fragment ions.

-

Visualizations

Logical Relationship of Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of this compound.

Predicted ¹H NMR Spectrum Logic

Caption: Logical pathway for predicting the ¹H NMR spectrum.

Predicted Mass Spectrum Fragmentation Pathway

Caption: Key fragmentation pathways for this compound in EI-MS.

References

A Technical Guide to Bis(trimethylsilyl) sulfate: Core Physical Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(trimethylsilyl) sulfate, a versatile organosilicon compound, serves as a potent silylating and sulfonating agent in a multitude of organic syntheses. Its ability to introduce trimethylsilyl groups and facilitate sulfonation reactions makes it a valuable reagent in the synthesis of complex organic molecules, including active pharmaceutical ingredients. Understanding its physical properties and the experimental methodologies for its use and characterization is paramount for its effective and safe application in research and development. This technical guide provides an in-depth overview of the core physical properties of this compound, detailed experimental protocols, and a visual representation of a key chemical transformation it facilitates.

Core Physical and Chemical Properties of this compound

The physical and chemical characteristics of this compound are crucial for its handling, storage, and application in chemical reactions. The compound is notably sensitive to moisture and requires anhydrous conditions for both storage and use to prevent hydrolysis.[1] It is a solid at room temperature with a relatively low melting point.[1]

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₈O₄SSi₂ | [1] |

| Molecular Weight | 242.44 g/mol | [1] |

| CAS Number | 18306-29-1 | [1] |

| Appearance | White to beige or brownish low melting crystals/powder/solid | [1][2] |

| Melting Point | 41-44 °C, 46 °C, 47-50 °C | [1][2][3] |

| Boiling Point | 239.4 °C at 760 mmHg, 87-90 °C at 4 mmHg | [1][4] |

| Density | 1.041 g/cm³ | [1] |

| Flash Point | 72.2 °C, 27 °F (-2.8 °C) | [1][4] |

| Solubility | Soluble in Benzene.[2][5] Reacts with water.[1] | [1][2][5] |

| Refractive Index | 1.425 | [1] |

| Vapor Pressure | 0.0622 mmHg at 25 °C | [1] |

Experimental Protocols

General Protocol for Determination of Physical Properties

Given the moisture-sensitive nature of this compound, all measurements of its physical properties must be conducted under anhydrous conditions to ensure accuracy.

1. Melting Point Determination:

A standard capillary melting point apparatus can be utilized.

-

Sample Preparation: Due to its hygroscopic nature, the capillary tube should be filled with this compound in a dry atmosphere, such as a glove box or under a stream of inert gas (e.g., nitrogen or argon). The capillary is then sealed quickly.

-

Apparatus: A calibrated digital melting point apparatus.

-

Procedure:

-

Place the sealed capillary containing the sample into the heating block of the apparatus.

-

Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.

-

2. Boiling Point Determination (at reduced pressure):

The boiling point of this compound is often determined at reduced pressure to prevent decomposition at its high atmospheric boiling point.

-

Apparatus: A micro-boiling point apparatus or a small-scale distillation setup suitable for vacuum distillation.

-

Procedure:

-

Place a small amount of this compound in a small test tube or distillation flask.

-

Introduce a sealed capillary tube (sealed at the bottom) with the open end downwards into the liquid.

-

Assemble the apparatus and connect it to a vacuum source and a manometer.

-

Slowly heat the sample while monitoring the pressure.

-

Observe for a continuous stream of bubbles emerging from the open end of the capillary tube.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid begins to enter the capillary tube. Record this temperature and the corresponding pressure.

-

Synthesis of this compound

This compound can be synthesized by the reaction of trimethylsilyl chloride with sulfuric acid.[6]

-

Reaction: 2 (CH₃)₃SiCl + H₂SO₄ → ((CH₃)₃Si)₂SO₄ + 2 HCl

-

Procedure: A detailed experimental procedure as reported by Patnode and Schmid involves the careful addition of trimethylsilyl chloride to concentrated sulfuric acid, followed by purification of the product.[6] Due to the hazardous nature of the reactants and byproducts, this synthesis should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Application in Organic Synthesis: Sulfonation of Thiophene

This compound is an effective sulfonating agent for various aromatic and heterocyclic compounds.[7]

-

Objective: To synthesize thiophenesulfonic acid from thiophene using this compound.

-

Materials:

-

This compound (BTS)

-

Thiophene

-

Anhydrous reaction vessel (e.g., a sealed glass tube)

-

-

Procedure: [7]

-

In a sealed glass tube, combine 10.9 g (0.045 mole) of this compound and 1.3 g (0.015 mole) of thiophene.

-

Heat the sealed tube at 100 °C for 2 hours.

-

After cooling, the resulting thiophenesulfonic acid can be isolated, for instance, as its barium salt for characterization.

-

Mandatory Visualization

The following diagram illustrates the sulfonation of thiophene using this compound, a key application of this reagent.

Caption: Sulfonation of thiophene with this compound.

References

- 1. This compound (18306-29-1) for sale [vulcanchem.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. BIS(TRIMETHYLSILYL) SULFIDE | 3385-94-2 [chemicalbook.com]

- 4. afinitica.com [afinitica.com]

- 5. Silylated Sulfuric Acid: Preparation of a Tris(trimethylsilyl)oxosulfonium [(Me3Si−O)3SO]+ Salt - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orgsyn.org [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Moisture Sensitivity of Bis(trimethylsilyl) sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(trimethylsilyl) sulfate (BTSS), with the chemical formula C₆H₁₈O₄SSi₂, is a versatile reagent in organic synthesis, primarily utilized for silylation and sulfonation reactions.[1] Its utility is underscored by the labile nature of its Si-O bonds, which readily undergo cleavage with nucleophiles.[2] However, this reactivity also imparts a significant characteristic that demands careful consideration in its handling and application: a high sensitivity to moisture.[2][3] This technical guide provides a comprehensive overview of the moisture sensitivity of this compound, including its hydrolysis pathway, handling protocols, and analytical methods for its study. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this reagent while maintaining its integrity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its proper handling and application. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 18306-29-1 | [2][4] |

| Molecular Formula | C₆H₁₈O₄SSi₂ | [2][4] |

| Molecular Weight | 242.44 g/mol | [2][4] |

| Appearance | Beige to brownish low melting crystals/solid | [2][4] |

| Melting Point | 41-44 °C | [2][4] |

| Boiling Point | 87-90 °C at 4 mmHg | [4] |

| Density | 1.041 g/cm³ (Predicted) | [4] |

| Flash Point | 27 °F | [4] |

| Solubility | Soluble in benzene | |

| Storage Temperature | Refrigerated (0-10°C) under an inert gas | [5] |

Moisture Sensitivity and Hydrolysis Mechanism

This compound is extremely sensitive to moisture and will readily undergo hydrolysis upon exposure to water or humid conditions.[2] The silicon-oxygen bonds in the molecule are susceptible to cleavage by water, which acts as a nucleophile.

The hydrolysis reaction proceeds via the nucleophilic attack of water on the silicon atoms, leading to the displacement of the sulfate group and the formation of trimethylsilanol (TMSOH) and sulfuric acid. Trimethylsilanol is unstable and readily condenses to form the more stable hexamethyldisiloxane (HMDSO) and water. This subsequent reaction means that a small amount of water can catalytically promote the decomposition of a larger quantity of this compound.

The overall hydrolysis reaction can be summarized as follows:

-

Hydrolysis: (CH₃)₃Si-O-SO₂-O-Si(CH₃)₃ + 2 H₂O → 2 (CH₃)₃SiOH + H₂SO₄

-

Condensation: 2 (CH₃)₃SiOH → (CH₃)₃Si-O-Si(CH₃)₃ + H₂O

The acidic nature of the sulfuric acid byproduct can further catalyze the hydrolysis process.

Handling and Storage Protocols

Due to its high moisture sensitivity, stringent anhydrous techniques are mandatory when handling and storing this compound to maintain its integrity.[2][3]

4.1 Storage

-

Store in a tightly sealed container in a refrigerator, ideally between 0-10°C.[5]

-

The container should be stored under an inert atmosphere, such as argon or nitrogen.[5]

-

Store in a dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[3]

-

It is advisable to store in a desiccator to provide an additional layer of protection against ambient moisture.

4.2 Handling

-

All handling should be performed in a controlled environment, such as a glove box or under a stream of dry inert gas.

-

Use only flame-dried or oven-dried glassware and syringes.

-

Solvents used with this compound must be anhydrous.

-

Avoid contact with moist air and steam.[3]

-

In case of a spill, cover with a dry, inert material such as sand, dry lime, or soda ash before disposal.[3]

Experimental Protocols

5.1 Synthesis of this compound under Anhydrous Conditions

The synthesis of this compound requires rigorously anhydrous conditions to prevent hydrolysis of the product. A common method involves the reaction of trimethylsilyl chloride with sulfuric acid.[1]

-

Materials:

-

Trimethylsilyl chloride (freshly distilled)

-

Concentrated sulfuric acid (98%)

-

Anhydrous toluene (or other suitable inert solvent)

-

Flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser connected to a drying tube or inert gas line.

-

-

Procedure:

-

In the flame-dried flask under a positive pressure of nitrogen or argon, place the concentrated sulfuric acid.

-

Cool the flask in an ice bath.

-

Slowly add the trimethylsilyl chloride dropwise from the addition funnel with vigorous stirring. The reaction is exothermic and generates hydrogen chloride gas, which should be vented through a proper scrubbing system.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60°C) for a few hours to ensure the reaction goes to completion.

-

The product can be purified by vacuum distillation.

-

5.2 Analysis of Hydrolysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique to detect the products of this compound hydrolysis, namely hexamethyldisiloxane.

-

Sample Preparation:

-

In a glove box or under an inert atmosphere, prepare a stock solution of this compound in an anhydrous aprotic solvent (e.g., anhydrous hexane or dichloromethane).

-

To a separate vial, add a known volume of the stock solution.

-

Introduce a controlled amount of water (e.g., via a microsyringe) to initiate hydrolysis. Alternatively, expose the sample to ambient air for a defined period.

-

After the desired time, quench any further reaction by adding an excess of a silylating agent that will react with any remaining water and not interfere with the analysis of hexamethyldisiloxane.

-

Dilute the sample to an appropriate concentration for GC-MS analysis.

-

-

GC-MS Parameters (Illustrative):

-

Column: HP-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250°C.

-

Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

-

Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.

-

-

Data Analysis:

-

Identify the peak corresponding to hexamethyldisiloxane by its retention time and characteristic mass spectrum (key ions at m/z 147 [M-15]⁺ and 73 [Si(CH₃)₃]⁺).

-

Quantify the amount of hexamethyldisiloxane formed to determine the extent of hydrolysis.

-

5.3 Analysis of Hydrolysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ²⁹Si NMR spectroscopy can be used to monitor the hydrolysis of this compound.

-

Sample Preparation:

-

In a glove box, dissolve a known amount of this compound in a dry, deuterated solvent (e.g., C₆D₆ or CDCl₃) in an NMR tube fitted with a sealable cap.

-

Acquire an initial NMR spectrum to serve as a baseline.

-

Introduce a controlled amount of D₂O into the NMR tube.

-

Acquire NMR spectra at various time intervals to monitor the disappearance of the this compound signal and the appearance of signals corresponding to trimethylsilanol and/or hexamethyldisiloxane.

-

-

Expected Spectral Changes:

-

¹H NMR: The singlet corresponding to the methyl protons of this compound will decrease in intensity, while new singlets for trimethylsilanol and/or hexamethyldisiloxane will appear.

-

²⁹Si NMR: The signal for this compound will be replaced by signals for the hydrolysis products.

-

Logical Workflow for Handling and Analysis

The following diagram illustrates a logical workflow for the handling and analysis of this compound with respect to its moisture sensitivity.

Applications in Research and Development

The primary applications of this compound are as a silylating and sulfonating agent.[1] Its high reactivity makes it effective for these transformations, but also necessitates the careful exclusion of moisture. In drug development, silylation is a common derivatization technique to increase the volatility and thermal stability of polar molecules for analysis by gas chromatography. Understanding and controlling the moisture sensitivity of reagents like this compound is crucial for developing robust and reproducible analytical methods.

Conclusion

This compound is a valuable synthetic reagent whose efficacy is intrinsically linked to its handling under strictly anhydrous conditions. Its pronounced moisture sensitivity leads to rapid hydrolysis, forming trimethylsilanol (and subsequently hexamethyldisiloxane) and sulfuric acid. For researchers, scientists, and drug development professionals, a comprehensive understanding of this reactivity, coupled with the implementation of rigorous handling and storage protocols, is paramount to achieving successful and reproducible results. The analytical techniques outlined in this guide provide the means to assess the integrity of the reagent and to study its stability in the presence of moisture.

References

In-Depth Technical Guide on the Thermal Stability of Bis(trimethylsilyl) sulfate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bis(trimethylsilyl) sulfate (BTMS) is a versatile reagent in organic synthesis, primarily utilized for silylation reactions. A critical parameter for its safe and effective use, particularly in process development and scale-up, is its thermal stability. This technical guide provides a comprehensive overview of the current understanding of the thermal behavior of this compound. The information presented herein is based on available scientific literature. While qualitative data on its decomposition is available, it is important to note that detailed quantitative thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data, including specific thermograms and precise mass loss percentages at defined temperatures, are not extensively reported in publicly accessible literature.

Physicochemical Properties

A foundational understanding of the physical properties of this compound is essential before discussing its thermal stability.

| Property | Value |

| Molecular Formula | C₆H₁₈O₄SSi₂ |

| Molecular Weight | 242.44 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 41-44 °C |

| Boiling Point | 239.4 °C at 760 mmHg (with potential decomposition) |

Thermal Stability and Decomposition

Differential thermal analysis (DTA) has indicated that this compound begins to undergo chemical changes in the temperature range of 150–170°C.[1] The formation of volatile thermolysis products is reported to commence between 192–200°C.[1]

Decomposition Products

The primary products resulting from the thermal decomposition of this compound have been identified as:

-

Hexamethyldisiloxane ((CH₃)₃SiOSi(CH₃)₃): A common product from the rearrangement and decomposition of silicon-containing compounds.

-

Trimethylsilyl methylsulfonate (CH₃SO₃Si(CH₃)₃): Indicating a rearrangement involving a methyl group migration.

-

Tetramethyl-1,2-bis(mesyloxy)disiloxane: A more complex rearranged product.[1]

Proposed Thermal Decomposition Pathway

Based on the identified products, a logical pathway for the thermal decomposition of this compound can be proposed. The process likely involves intramolecular rearrangement and subsequent fragmentation.

Caption: Proposed decomposition pathway of this compound.

Experimental Protocols for Thermal Analysis

Thermogravimetric Analysis (TGA)

TGA is used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis would provide precise data on the decomposition temperatures and mass loss associated with the volatilization of decomposition products.

5.1.1 Methodology

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample (typically 3-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Atmosphere: The experiment should be conducted under a dry, inert atmosphere, such as nitrogen or argon, at a consistent flow rate (e.g., 20-50 mL/min) to prevent oxidation.

-

Temperature Program:

-

Equilibrate the sample at a temperature below its melting point (e.g., 30°C).

-

Heat the sample at a linear rate (e.g., 10°C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 600°C).

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset temperature of decomposition, temperatures of maximum mass loss rates, and the percentage of mass loss at each stage.

Caption: Generalized workflow for Thermogravimetric Analysis.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as a function of temperature. This analysis can detect thermal events such as melting, crystallization, and decomposition, and can quantify the enthalpy changes associated with these processes.

5.2.1 Methodology

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Atmosphere: The experiment is typically conducted under a dry, inert atmosphere (e.g., nitrogen or argon) at a constant flow rate.

-

Temperature Program:

-

Equilibrate the sample at a sub-ambient temperature (e.g., 0°C).

-

Heat the sample at a linear rate (e.g., 10°C/min) to a temperature beyond its decomposition point (e.g., 300°C).

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (melting) and exothermic (decomposition) events. The peak temperatures and integrated peak areas (enthalpy changes) are determined.

Caption: Generalized workflow for Differential Scanning Calorimetry.

Conclusion and Recommendations

The available data indicates that this compound is thermally stable up to approximately 150°C, above which it undergoes decomposition to form several volatile organosilicon and sulfur-containing compounds. For applications requiring heating of this compound, it is crucial to maintain temperatures below this threshold to avoid unwanted side reactions and the generation of potentially hazardous volatile byproducts.

For a more precise understanding of its thermal stability, it is highly recommended that researchers and process chemists conduct detailed TGA and DSC analyses under their specific experimental conditions. The generalized protocols provided in this guide can serve as a starting point for such investigations. This will enable the determination of accurate onset decomposition temperatures, rates of decomposition, and associated energetic changes, which are critical for ensuring process safety and optimizing reaction conditions.

References

A Theoretical and Computational Deep Dive into Bis(trimethylsilyl) sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the theoretical underpinnings and computational analysis of bis(trimethylsilyl) sulfate, a versatile organosilicon compound. By delving into its molecular structure, reactivity, and energetic properties through the lens of quantum chemical calculations, this document aims to provide a comprehensive resource for professionals leveraging this reagent in synthesis and materials science.

Molecular Structure and Properties: A Computational Perspective

This compound, often abbreviated as T2SO4 (where T = Me3Si), has been the subject of detailed computational studies to elucidate its geometry and electronic structure. These theoretical investigations provide foundational data that complements experimental findings.

Computational Methodology

A prevalent approach for studying this compound involves Density Functional Theory (DFT). A common methodology employs the Gaussian suite of programs. Key aspects of the computational protocol include:

-

Functional: The B3LYP functional is frequently adopted for these calculations.

-

Dispersion Correction: To accurately model non-covalent interactions, Grimme's DFT-D3(BJ) dispersion correction is often included.

-

Basis Set: For geometry optimization, the 6-311G** basis set is typically used for all atoms.

-

Solvation Model: The influence of a solvent environment is often accounted for using the Polarizable Continuum Model (PCM).

-

Energy Calculations: Single-point energy calculations are performed at a higher level of theory, such as B3LYP-D3(BJ)/def2-TZVP, to obtain more accurate binding energies.[1]

Key Quantitative Geometrical Data

Quantum chemical calculations have yielded precise data on the bond lengths and angles of this compound and its related silylated ions, [TSO4]⁻ and [T3SO4]⁺. These values are crucial for understanding the molecule's steric and electronic properties.[2]

| Parameter | [TSO4]⁻ | O2S(OSiMe3)2 (T2SO4) | [T3SO4]⁺ |

| Bond Lengths (Å) | |||

| S-O | 1.49 | 1.57 | 1.68 |

| S=O | 1.45 | 1.43 | - |

| Si-O | 1.62 | 1.70 | 1.76 |

| Bond Angles (°) | |||

| O-S-O | 101.4 | 101.3 | 101.1 |

| O=S=O | 121.7 | 123.6 | - |

| Si-O-S | 138.8 | 141.0 | 144.5 |

Data sourced from quantum chemical calculations and crystallographic analysis.[2]

Experimental Protocols

The synthesis and subsequent reactions of this compound are well-established. The following protocols are based on literature procedures.

Synthesis of this compound

A standard method for preparing this compound involves the reaction of trimethylsilyl chloride (Me3SiCl) with sulfuric acid (H2SO4).[3]

Workflow for the Synthesis of this compound

Caption: Synthesis of this compound from Me3SiCl and H2SO4.

Procedure:

-

Combine trimethylsilyl chloride and sulfuric acid in a suitable reaction vessel.

-

The reaction proceeds with the evolution of hydrogen chloride gas.

-

The resulting product, this compound, can be purified by distillation.

Reaction with Sulfur Trioxide (SO3)

This compound can be used as a starting material for the synthesis of other sulfur-containing compounds. For instance, its reaction with sulfur trioxide has been explored for the synthesis of trimethylsilyl esters of polysulfuric acids, which serendipitously yielded single crystals of methanesulfonic acid anhydride ((CH3)2S2O5) as a side product.[3][4]

Procedure:

-

Place 1g (4.1 mmol) of this compound and 1.7 mL (14.9 mmol) of SO3 in a glass ampoule.[3]

-

Seal the ampoule and place it in a resistance furnace.[3]

-

Heat the ampoule to 80°C over 24 hours.[3]

-

Maintain the temperature at 80°C for 24 hours.[3]

-

Slowly cool the ampoule to room temperature at a rate of 0.8°C/h.[3]

-

Single crystals of the product may form upon cooling.[3]

Silylation Chemistry and Ion Formation

The chemistry of this compound (T2SO4) has been studied in detail, particularly its role in silylation reactions and the formation of related ionic species. This can be understood as an analogy to the protonation and deprotonation of sulfuric acid, with the trimethylsilyl cation (T⁺) acting as the "big brother" of the proton (H⁺).[2]

The formal autosilylation products of T2SO4 are the tris(trimethylsilyl)oxosulfonium cation, [T3SO4]⁺, and the trimethylsilylsulfate anion, [TSO4]⁻.[2][5] The synthesis of these ions requires specific reagents.

Logical Flow of Silylated Sulfuric Acid Species

Caption: Formation of ionic species from this compound.

-